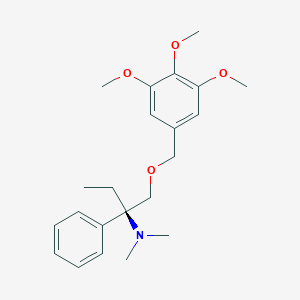
Fedotozine
描述
Fedotozine is a novel synthetic compound with potential applications in the field of biochemical and physiological research. It is a small molecule that acts as a partial agonist for muscarinic receptors, and has been reported to have a variety of pharmacological effects.
科学研究应用
功能性消化不良的治疗
Fedotozine 已被发现对功能性消化不良的治疗有效 . 在一项大型多中心试验中,发现与安慰剂相比,this compound 显着改善了消化不良症状的总体强度 . This compound 显著改善了诸如上腹部疼痛和恶心等症状 .
胃肠道运动的调节
This compound 已被证明对犬的胃窦和小肠的运动能力有影响 . 在禁食的犬中,this compound 在某些剂量下刺激胃窦运动,而在较高剂量下则抑制胃窦运动 . 它还对小肠表现出持续而强大的刺激作用 .
诱导迁移性运动复合体 (MMC) 阶段
This compound 已被发现可以诱导犬小肠中迁移性运动复合体 (MMC) 的第三阶段 . 观察到这种作用在十二指肠持续长达 32 分钟,并迁移到空肠 .
缓解胃部痛觉过敏
This compound 已被证明可以减少大鼠十二指肠酸化诱导的胃部超敏反应模型中的胃扩张诱导的平均动脉压 (MAP) 升高,MAP 是痛觉过敏的标志 .
预防结肠扩张诱导的胃动力抑制
作用机制
Target of Action
Fedotozine is an opioid drug that acts as a peripherally specific selective κ1-opioid receptor agonist, with a preference for the κ1A subtype . The κ1-opioid receptors are primarily found in the peripheral nervous system and are involved in pain modulation.
Mode of Action
This compound interacts with its target, the κ1-opioid receptors, to exert its effects. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pain modulation. Activation of the κ1-opioid receptors can lead to decreased perception of pain, particularly in the gastrointestinal tract
Pharmacokinetics
This compound exhibits interesting pharmacokinetic properties. In animal studies, it was found that plasma concentrations in dogs receiving this compound administered orally were below the detection limit. Tissue concentrations in the muscle and mucosal layers of the gut were above 1 μg g −1 . This suggests that this compound may have a high distribution at the target organ, which could contribute to its peripheral activity .
Action Environment
The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, other concurrent medications, and individual genetic variations in drug metabolism enzymes . .
生化分析
Biochemical Properties
Fedotozine interacts with κ 1 -opioid receptors, showing a preference for the κ 1A subtype . It binds to these receptors in mouse brain membranes . The nature of these interactions is likely to involve the formation of non-covalent bonds between the drug and the receptor, leading to changes in the receptor’s conformation and subsequent activation or inhibition of downstream signaling pathways.
Cellular Effects
This compound has been shown to have effects on gastrointestinal motility in dogs . It stimulates antral and small intestinal motility at certain doses, and these effects are thought to be mediated through peripheral opiate receptors . It also appears to alter the processing of visceral sensations along nerve pathways originating from the gut, thereby influencing the perception of gut stimuli at the brain level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with κ 1 -opioid receptors. As a κ 1 -opioid receptor agonist, this compound binds to these receptors, leading to their activation . This activation can then influence downstream signaling pathways, potentially leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in fasted dogs, this compound at certain doses stimulated antral motility, while at higher doses it inhibited antral motility . These effects were sustained and potent, indicating that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound at doses of 1 and 2 mg/kg stimulated antral motility, while at a dose of 5 mg/kg, it inhibited antral motility . This suggests that the effects of this compound can be dose-dependent.
Metabolic Pathways
Given its role as a κ 1 -opioid receptor agonist, it is likely that it interacts with enzymes and cofactors involved in opioid signaling pathways .
Transport and Distribution
It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and then distributed to various tissues via the bloodstream.
Subcellular Localization
Given its role as a κ 1 -opioid receptor agonist, it is likely that it localizes to the cell membrane, where opioid receptors are typically found .
属性
IUPAC Name |
(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIWCDXKCUDEH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318556 | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123618-00-8 | |
| Record name | Fedotozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fedotozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEDOTOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)



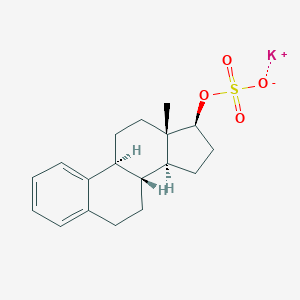

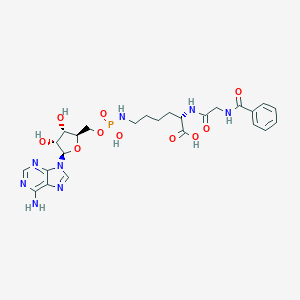
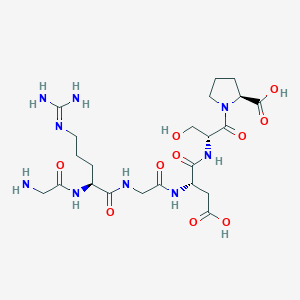
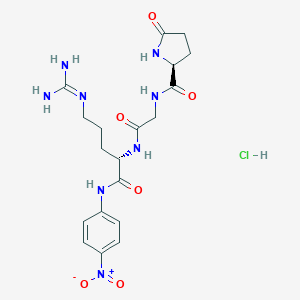
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)


![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
